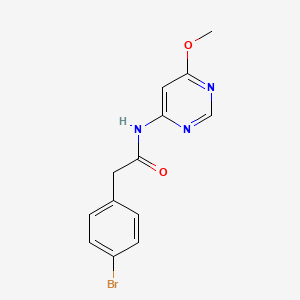

2-(4-bromophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-bromophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrN3O2/c1-19-13-7-11(15-8-16-13)17-12(18)6-9-2-4-10(14)5-3-9/h2-5,7-8H,6H2,1H3,(H,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYJRUSBPQKGXNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)NC(=O)CC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide typically involves a multi-step process. One common method starts with the bromination of phenylacetic acid to obtain 4-bromophenylacetic acid. This intermediate is then reacted with 6-methoxypyrimidine-4-amine under specific conditions to form the desired acetamide compound. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Amines, alcohols.

Substitution: Various substituted phenylacetamides.

Scientific Research Applications

2-(4-bromophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Pyridazinone Derivatives

Key Compounds :

- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Structure: Pyridazinone core with 4-methoxybenzyl and methyl substituents. Activity: Potent and specific FPR2 agonist, activating calcium mobilization and chemotaxis in human neutrophils . Comparison: The pyridazinone ring in this analog differs from the methoxypyrimidine in the target compound.

Triazino Indole Thioacetamides

Key Compound :

- N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (Compound 26) Structure: Triazinoindole linked via a thioacetamide bridge. Purity: 95% (HPLC). Comparison: The sulfur atom and bulky triazinoindole moiety likely increase lipophilicity (higher logP) compared to the target compound. This structural difference may affect bioavailability and target engagement .

Thiazolidine-dione Acetamides

Key Compound :

- N-(4-Bromophenyl)-2-(5-(3-methoxybenzylidene)-2,4-dioxothiazolidine-3-yl)acetamide (4j) Structure: Thiazolidine-dione core with a 3-methoxybenzylidene substituent. Yield: 96%, Melting Point: 253–255°C. Activity: Antimicrobial properties. The target compound’s methoxypyrimidine may instead prioritize eukaryotic receptor binding .

Pyrimidinyl Acetamides with Azepane or Hydroxy Substituents

Key Compounds :

- 2-{[2-(Azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-bromophenyl)acetamide

- 2-[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide Structure: Hydroxy and methyl groups on pyrimidine. Comparison: The hydroxy group improves solubility but may reduce metabolic stability relative to the methoxy substituent in the target compound .

Halogen-Substituted Analogs

Key Compound :

- 2-(4-Bromophenyl)-N-(3-chlorophenyl)acetamide (Y030-4575) Physicochemical Properties: logP = 4.49, Molecular Weight = 324.6 g/mol. The target compound’s methoxypyrimidine may enhance specificity for FPRs or kinases .

Data Tables

Table 1: Structural and Functional Comparison

*Estimated based on structural analogs.

Table 2: Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | logP | Hydrogen Bond Acceptors |

|---|---|---|---|

| Target Compound | ~337.2 | ~4.5 | 3 |

| N-(4-Bromophenyl)-2-[5-(4-MeO-Bz)-pyridazin | 455.3 | N/A | 5 |

| Compound 26 | 443.3 | ~5.0 | 6 |

| 4j | 432.3 | N/A | 4 |

Biological Activity

2-(4-bromophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C12H12BrN3O2

- Molecular Weight : 303.15 g/mol

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on pyrimidine derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar activity.

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| Similar Pyrimidine Derivative | S. aureus | 18 |

Anti-inflammatory Effects

In vitro studies have demonstrated that derivatives of this compound can inhibit inflammatory pathways. For example, specific pyrimidine compounds have been shown to reduce the production of pro-inflammatory cytokines in cell cultures.

The mechanism of action for this compound likely involves the inhibition of specific enzymes or receptors associated with disease pathways. This compound may interact with enzymes involved in nucleotide synthesis or signaling pathways related to inflammation and infection.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry explored various pyrimidine derivatives, including those with bromophenyl substitutions. The results indicated a strong correlation between the presence of halogenated phenyl groups and enhanced antimicrobial activity .

- Anti-inflammatory Mechanisms : Research conducted on similar compounds showed that they could inhibit NF-kB signaling pathways, leading to reduced expression of inflammatory markers in vitro . This suggests potential applications in treating conditions characterized by chronic inflammation.

- Cytotoxicity Studies : In a cytotoxicity assay against cancer cell lines, compounds with similar structures demonstrated selective toxicity towards tumor cells while sparing normal cells, indicating a favorable therapeutic index .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.